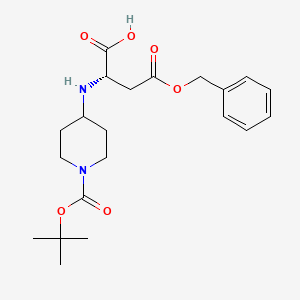
4-Ethyl-3-methyl-1H-pyrazole
Vue d'ensemble
Description
4-Ethyl-3-methyl-1H-pyrazole (EMMP) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular formula of C5H8N2. EMMP has been used in research for its biochemical and physiological effects, as well as its advantageous properties for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : Pyrazole derivatives, including 4-Ethyl-3-methyl-1H-pyrazole, are synthesized through various methods, such as the 3+2 annulation method and one-pot condensation reactions. These methods often involve ethyl acetoacetate and different hydrazine derivatives (Naveen et al., 2021), (Viveka et al., 2016).
Structural Analysis : Advanced techniques like X-ray diffraction, NMR, and IR spectroscopy are used to analyze and confirm the structures of synthesized pyrazole derivatives. This helps in understanding the molecular geometry and electronic structure-properties of these compounds (Naveen et al., 2021), (Viveka et al., 2016).
Chemical Properties and Analysis
Antioxidant Properties : Pyrazole derivatives have been evaluated for their antioxidant properties. In vitro studies, such as DPPH and hydroxyl radical scavenging methods, are used to assess their antioxidant susceptibilities (Naveen et al., 2021).
Hirshfeld Surface Analysis : Techniques like Hirshfeld surface and Mulliken population analysis are applied to study the detailed intermolecular interactions and electron distribution in these compounds, providing insights into their chemical behavior (Naveen et al., 2021).
Biological and Pharmacological Research
Antimicrobial Activity : Some pyrazole derivatives demonstrate significant antibacterial and antifungal activities against various microbial strains. This opens avenues for their potential use in developing new antimicrobial agents (Banoji et al., 2022).
Anticancer Properties : Pyrazole compounds have been evaluated for their anticancer properties. Some derivatives show promising results in inhibiting tumor cell growth, which could lead to new therapeutic agents (Jose, 2017).
Industrial Applications
- Corrosion Inhibition : Pyrazole derivatives have been studied as corrosion inhibitors for metals like mild steel, which is significant for industrial applications like pickling processes. Their efficiency in preventing corrosion is analyzed through techniques like electrochemical impedance spectroscopy (Dohare et al., 2017).
Mécanisme D'action
Target of Action
Pyrazole derivatives, including 4-Ethyl-3-methyl-1H-pyrazole, are known for their diverse biological activities . They have been found to interact with various targets, such as enzymes and receptors, depending on their specific chemical structure . For instance, 4-methyl-1H-pyrazole is known to act as a synthetic alcohol dehydrogenase inhibitor . .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, 4-methyl-1H-pyrazole acts as an inhibitor of alcohol dehydrogenase, blocking the formation of toxic metabolites
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, by inhibiting alcohol dehydrogenase, 4-methyl-1H-pyrazole can affect the metabolism of alcohols and aldehydes . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific mode of action and the biological target it interacts with. For instance, 4-methyl-1H-pyrazole can reverse the toxicity of potentially lethal doses of ethylene glycol by inhibiting alcohol dehydrogenase . .
Propriétés
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-8-5(6)2/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMKVZRXJNFPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



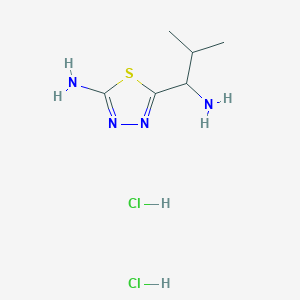


![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
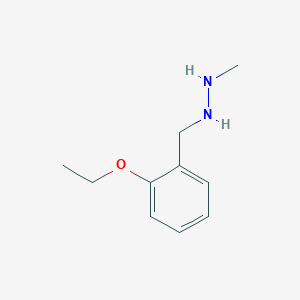
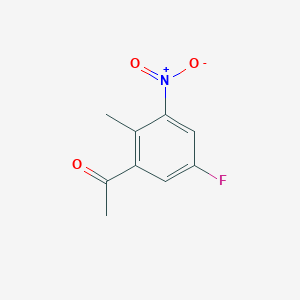
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)
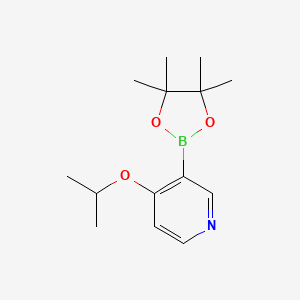

![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
